N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a phenoxyphenyl group at the N-terminus and a pyridin-3-yl-substituted triazole ring connected via a sulfanylacetamide linker. The compound’s structure combines a triazole core (known for metabolic stability) with a pyridinyl moiety (enhancing bioavailability) and a phenoxyphenyl group (imparting lipophilicity for membrane penetration).
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2S/c33-25(29-21-13-15-24(16-14-21)34-23-11-5-2-6-12-23)19-35-27-31-30-26(20-8-7-17-28-18-20)32(27)22-9-3-1-4-10-22/h1-18H,19H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCQXMOKEPLVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the Acetamide Linkage: This step involves the reaction of the triazole derivative with an acylating agent, such as acetyl chloride, under basic conditions.
Introduction of the Phenoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Use as a probe to study biological pathways and interactions.
Materials Science:
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring, triazole ring, and pyridinyl position. These variations significantly influence pharmacological activity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Key Structural Features and Activities of Analogous Compounds
Key Observations
Substituent Effects on Activity: Electron-withdrawing groups (e.g., chloro, phenoxy) on the phenyl ring enhance biological activity by increasing electrophilicity and receptor binding affinity. For example, derivatives with 4-chlorophenyl or phenoxy groups show improved anti-inflammatory and antimicrobial profiles compared to methoxy-substituted analogs .
Anti-Exudative Activity: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenoxy group, being more lipophilic than furan, may enhance tissue penetration and efficacy.
Antimicrobial and Anti-Inflammatory Potential: Derivatives with pyridin-4-yl and carbamoyl-methyl substituents (e.g., KA3, KA4, KA7) demonstrate significant antimicrobial activity against E. coli, S. aureus, and A. niger, with MIC values ≤25 µg/mL . The target compound’s phenyl and phenoxy groups could further modulate these effects.
Synthetic Routes: Most analogs are synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides (e.g., KOH-mediated reactions ). The target compound likely follows a similar pathway, though its phenoxyphenyl group may require specialized coupling conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
